molecular formula C17H17N5O4S B2816916 N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 920466-16-6

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2816916
CAS No.: 920466-16-6
M. Wt: 387.41
InChI Key: RKIXSHPIYJNVFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a specialized chemical compound incorporating both tetrazole and 1,4-benzodioxine sulfonamide pharmacophores, making it a valuable intermediate for pharmaceutical research and development. This molecular hybrid exhibits significant potential in medicinal chemistry applications, particularly as a building block for targeted therapeutic agents. The 2,3-dihydrobenzo[b][1,4]dioxine scaffold present in this compound has demonstrated relevance in multiple drug discovery contexts, with published research showing similar structural frameworks acting as potent PARP1 inhibitors for anticancer applications . Additionally, the 1,4-benzodioxine structural motif serves as a key intermediate in the synthesis of approved pharmaceutical agents such as Eliglustat , highlighting the therapeutic significance of this chemical architecture. The tetrazole moiety contributes to enhanced metabolic stability and bioavailability, while the sulfonamide group offers potential for targeted protein interactions, creating a multifunctional research compound. This chemical is provided as a high-purity intermediate specifically designed for drug discovery programs, chemical biology research, and structure-activity relationship studies. Researchers will find this compound particularly valuable for developing novel enzyme inhibitors, investigating new mechanisms of action, and exploring structure-based drug design across various therapeutic areas. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4S/c1-12-2-4-13(5-3-12)22-17(19-20-21-22)11-18-27(23,24)14-6-7-15-16(10-14)26-9-8-25-15/h2-7,10,18H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIXSHPIYJNVFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, p-tolyl azide can react with a nitrile under acidic conditions to form the tetrazole ring.

    Attachment of the Tetrazole to the Benzodioxine: The tetrazole derivative can be linked to the benzodioxine moiety through a nucleophilic substitution reaction. This involves the reaction of the tetrazole with a suitable electrophile, such as a halomethyl derivative of benzodioxine.

    Introduction of the Sulfonamide Group: The final step involves the sulfonation of the benzodioxine derivative, followed by the introduction of the sulfonamide group. This can be achieved by reacting the sulfonyl chloride derivative with ammonia or an amine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new groups to the tetrazole ring.

Major Products

    p-Toluic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Research has demonstrated that tetrazole derivatives, including compounds like N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, possess significant antimicrobial properties. For instance:

  • Bacterial Inhibition : Studies have shown that certain tetrazole derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • Fungal Activity : The compound has also been evaluated for its antifungal properties against pathogens such as Candida albicans .

Anti-inflammatory Effects

Tetrazole-containing compounds have been reported to exhibit anti-inflammatory activity. In preclinical studies:

  • Compounds were tested using the carrageenan-induced paw edema model in rats, showing significant reduction in inflammation compared to standard anti-inflammatory drugs .
  • The structure of the compound contributes to its ability to inhibit inflammatory mediators, making it a candidate for further development as an anti-inflammatory agent.

Analgesic Properties

The analgesic potential of tetrazole derivatives has been explored in various studies:

  • Compounds similar to this compound have shown promising results in pain models, demonstrating efficacy comparable to established analgesics like ibuprofen .

Antitubercular Activity

Recent investigations into the antitubercular properties of tetrazole derivatives have yielded promising results:

  • Certain compounds demonstrated effective inhibition of Mycobacterium tuberculosis, with minimal toxicity observed in mammalian cell lines .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of the tetrazole moiety is crucial for enhancing biological activity.

Table 1: Synthesis Overview

StepReaction TypeReagents/ConditionsYield (%)
1Formation of Tetrazolep-Toluidine + hydrazine + sodium azide85
2AlkylationTetrazole + benzyl chloride75
3Sulfonamide FormationIntermediate + sulfonyl chloride70

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study 1: Antimicrobial Screening

A series of derivatives were synthesized and screened for antimicrobial activity against a panel of bacteria and fungi. The results indicated that modifications to the sulfonamide group significantly enhanced activity against resistant strains .

Case Study 2: Anti-inflammatory Evaluation

In a controlled study involving carrageenan-induced edema in rats, this compound was found to reduce inflammation significantly compared to the control group .

Mechanism of Action

The mechanism of action of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to interfere with biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related benzodioxane derivatives, emphasizing key structural variations, molecular properties, and biological activities:

Compound Name Key Structural Features Molecular Weight Biological Activity/Application Key References
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (Target) Benzodioxane + sulfonamide + methyl-linked 1-(p-tolyl)tetrazole Not reported Inferred: Potential enzyme inhibition or activation (based on tetrazole/sulfonamide motifs)
Alda-64 (2-(azepane-1-carbonyl)-N-(2-chlorobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide) Benzodioxane + sulfonamide + azepane-carbonyl + 2-chlorobenzyl 464.96 ALDH2 activator; clinical candidate for diseases involving ALDH2 dysfunction
Compound 73 () Benzodioxane + sulfonamide + thiophene-pyridine Not reported Inhibitor of perforin-mediated lysis (78% yield, yellow solid)
Compounds 16–24 () Benzodioxane + variable substituents (e.g., methoxybenzyl, fluorobenzyl, indole, pyridine) Varies (e.g., 19: MW ~440) Antiviral activity against Venezuelan equine encephalitis virus (VEEV)
Cpd 49 (Example 49, ) Benzodioxane + pyrazole-trifluoromethyl + triazolylpyridine Not reported Not specified; likely kinase inhibitor or antiviral agent (based on triazole/trifluoromethyl motifs)

Structural and Functional Insights

Core Scaffold Modifications: The target compound and Alda-64 share the benzodioxane-sulfonamide core but differ in their nitrogen-linked substituents. Compound 73 () replaces the tetrazole with a thiophene-pyridine system, which may alter electronic properties and target specificity (e.g., favoring perforin inhibition over enzyme activation) .

The target compound’s tetrazole group could similarly engage in hydrogen bonding with enzyme active sites . Compounds 16–24 () demonstrate that substituents like fluorobenzyl or indole rings confer antiviral activity, suggesting that the target compound’s p-tolyl group might be optimized for similar applications .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes analogous to (sulfonyl chloride coupling) and (tetrazole alkylation). For example, tert-butyl 2-(1-(1-((benzodioxan-6-yl)methyl)tetrazol-5-yl)hexyl)hydrazine-1-carboxylate () uses boc-protected hydrazine intermediates, emphasizing the importance of protecting groups in tetrazole functionalization .

Pharmacological Considerations :

  • Alda-64’s higher molecular weight (464.96) compared to simpler benzodioxane derivatives may impact pharmacokinetics, suggesting that the target compound’s smaller tetrazole group could offer improved solubility .
  • Compound 73’s 78% yield () indicates efficient sulfonamide coupling, a critical factor for scalable synthesis of the target compound .

Biological Activity

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a tetrazole ring, which is known for its diverse biological properties, with a sulfonamide moiety that enhances its pharmacological profile.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N6O3SC_{16}H_{18}N_{6}O_{3}S, and its IUPAC name reflects its intricate structure. The presence of the tetrazole ring is significant as it can influence the compound's interaction with biological targets.

PropertyValue
Molecular FormulaC16H18N6O3SC_{16}H_{18}N_{6}O_{3}S
IUPAC NameThis compound
CAS NumberNot specified
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The tetrazole ring may facilitate binding to enzymes or receptors, modulating their activity. Additionally, the sulfonamide group can enhance solubility and bioavailability, which are critical for therapeutic efficacy.

Biological Activity Studies

Recent studies have explored the biological activities associated with this compound, particularly in the context of medicinal applications. Some key findings include:

  • Antitumor Activity : In vitro studies have shown that derivatives of tetrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine have been reported to induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and mitochondrial dysfunction .
  • Antimicrobial Properties : The sulfonamide group has been linked to antimicrobial activity. Compounds containing sulfonamides have shown effectiveness against a range of bacterial strains by inhibiting bacterial folic acid synthesis .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Cisplatin-Induced Nephrotoxicity : A study investigated the protective effects of related tetrazole compounds against nephrotoxicity induced by cisplatin in animal models. The results indicated that these compounds could significantly reduce renal damage and improve survival rates in treated subjects .
  • Antifungal Resistance : Research has pointed towards new strategies involving tetrazole derivatives in combating antifungal resistance. These compounds may offer novel mechanisms to inhibit fungal growth and enhance treatment efficacy .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, and how can yield/purity be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, including sulfonamide coupling and tetrazole ring formation. Optimization strategies include:

  • Continuous flow reactors to enhance reaction efficiency and reduce side products .
  • Chromatographic purification (e.g., silica gel column chromatography) and recrystallization in solvents like ethanol or acetonitrile to improve purity .
  • Temperature control during critical steps (e.g., cyclization of tetrazole) to minimize degradation .

Q. Which analytical methods are most reliable for confirming the structural identity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions and aromatic proton environments .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding in sulfonamide groups) .

Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for pharmacological studies?

  • Methodological Answer :

  • HPLC with UV detection : Use a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to achieve >98% purity .
  • Melting Point Analysis : Compare observed values with literature data (±2°C deviation acceptable) .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate this compound’s bioactivity while minimizing confounding variables?

  • Methodological Answer :

  • Randomized Block Designs : Assign treatments (e.g., compound concentrations) to blocks based on biological replicates (e.g., cell lines or animal models) to control for variability .
  • Dose-Response Studies : Include at least five concentrations (e.g., 0.1–100 µM) with triplicate measurements to establish EC50_{50}/IC50_{50} values .
  • Negative/Positive Controls : Use DMSO as a vehicle control and reference inhibitors (e.g., celecoxib for cyclooxygenase assays) .

Q. What computational and experimental approaches are recommended to study target binding mechanisms?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with proteins (e.g., sulfonamide-targeted enzymes like carbonic anhydrase) .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD_D, kon_{on}/koff_{off}) using immobilized protein targets .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

  • Methodological Answer :

  • Cross-Validation : Replicate assays in orthogonal systems (e.g., in vitro enzymatic assays vs. cell-based models) .
  • Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., normalized IC50_{50} values) and apply statistical tests (ANOVA with post-hoc correction) .
  • Solubility/Permeability Testing : Address discrepancies by evaluating compound stability in assay buffers (e.g., PBS, DMEM) using LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.